

SR2595: A Technical Guide to a Novel PPAR γ Inverse Agonist for Osteogenesis

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Compound of Interest

Compound Name: SR2595

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Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). Structurally derived from the antagonist SR1664, **SR2595** was developed to repress the basal transcriptional activity of PPAR γ . This guide provides a comprehensive overview of the structural and functional characteristics of **SR2595**, with a focus on its role in promoting osteogenic differentiation of mesenchymal stem cells (MSCs). Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to support further research and development in the fields of bone regeneration and metabolic disease.

Structural Characteristics

SR2595, chemically named (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, was designed through a structure-guided approach to enhance the steric clash with the activation function-2 (AF2) domain of PPAR γ , a mechanism initiated by its predecessor, SR1664. The key structural modification in **SR2595** is the substitution of a nitro group for the t-butyl group present in SR1664.^[1] This substitution was hypothesized to further promote the repressive state of the receptor.^[1]

The development of **SR2595** was based on the structure-activity relationship (SAR) studies of the biaryl indole scaffold of SR1664.^[1] The stereospecificity of the interaction is crucial, as the

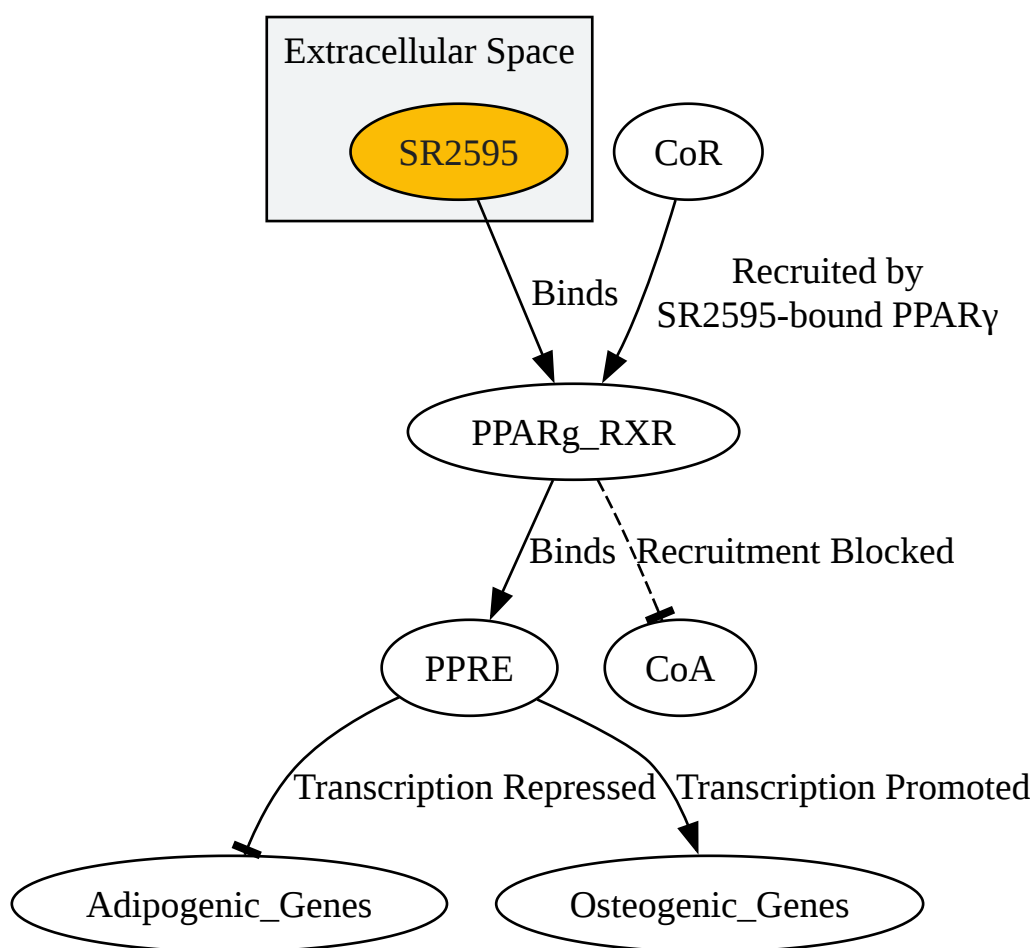
R-enantiomer of SR1664, SR1663, acts as an agonist.[1]

Functional Characteristics: A PPAR γ Inverse Agonist

SR2595 functions as a potent inverse agonist of PPAR γ , meaning it not only blocks the action of agonists but also reduces the basal, ligand-independent activity of the receptor.[1] This inverse agonism has been demonstrated to shift the lineage commitment of mesenchymal stem cells away from adipogenesis and towards osteogenesis.[1][2]

Mechanism of Action

PPAR γ is a nuclear receptor that, upon activation, typically promotes adipogenesis.[3] **SR2595** binds to the ligand-binding domain of PPAR γ and induces a conformational change that promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1), while preventing the binding of coactivators.[1] This active repression of PPAR γ signaling leads to the downregulation of adipogenic marker genes, such as Fatty Acid-Binding Protein 4 (FABP4), and the upregulation of osteogenic markers.[1]



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In Vitro Efficacy

Treatment of human mesenchymal stem cells with **SR2595** has been shown to significantly increase osteogenic differentiation, as measured by calcium phosphate deposition.[2] This is accompanied by an increased expression of key osteogenic genes, Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).[2] Conversely, **SR2595** represses the expression of the adipogenic marker FABP4 in differentiating preadipocytes.[1]

In Vivo Studies

In vivo studies in lean C57BL/6J mice have demonstrated that **SR2595** has sufficient pharmacokinetic properties for once-daily oral dosing.[2] Chronic administration for 21 days at 20 mg/kg did not result in any significant changes in insulin sensitivity, fasting insulin levels, food consumption, or body weight, suggesting a favorable metabolic profile.[2]

Quantitative Data

The following tables summarize the key quantitative data for **SR2595** and related compounds.

Table 1: Binding Affinity of **SR2595** and Analogs for PPAR γ

Compound	Binding Affinity (K _i , nM)
SR2595	Data not available in the provided search results
SR1664	Data not available in the provided search results
SR10221	Data not available in the provided search results
Rosiglitazone	Data not available in the provided search results

Note: The primary publication refers to Supplementary Table 1 for binding affinities, but the actual data was not found in the search results.

Table 2: Pharmacokinetic Parameters of **SR2595** in Mice

Parameter	Value
Dosing Route	Oral
Dose	20 mg/kg
Dosing Frequency	Once daily
Study Duration	21 days
Plasma Exposure	Sufficient for in vivo studies[2]
Concentration in WAT	Sufficient for in vivo studies[2]

Note: The primary publication refers to Supplementary Fig. 2a and 2b for detailed pharmacokinetic data, which was not available in the search results.

Table 3: In Vitro Activity of **SR2595**

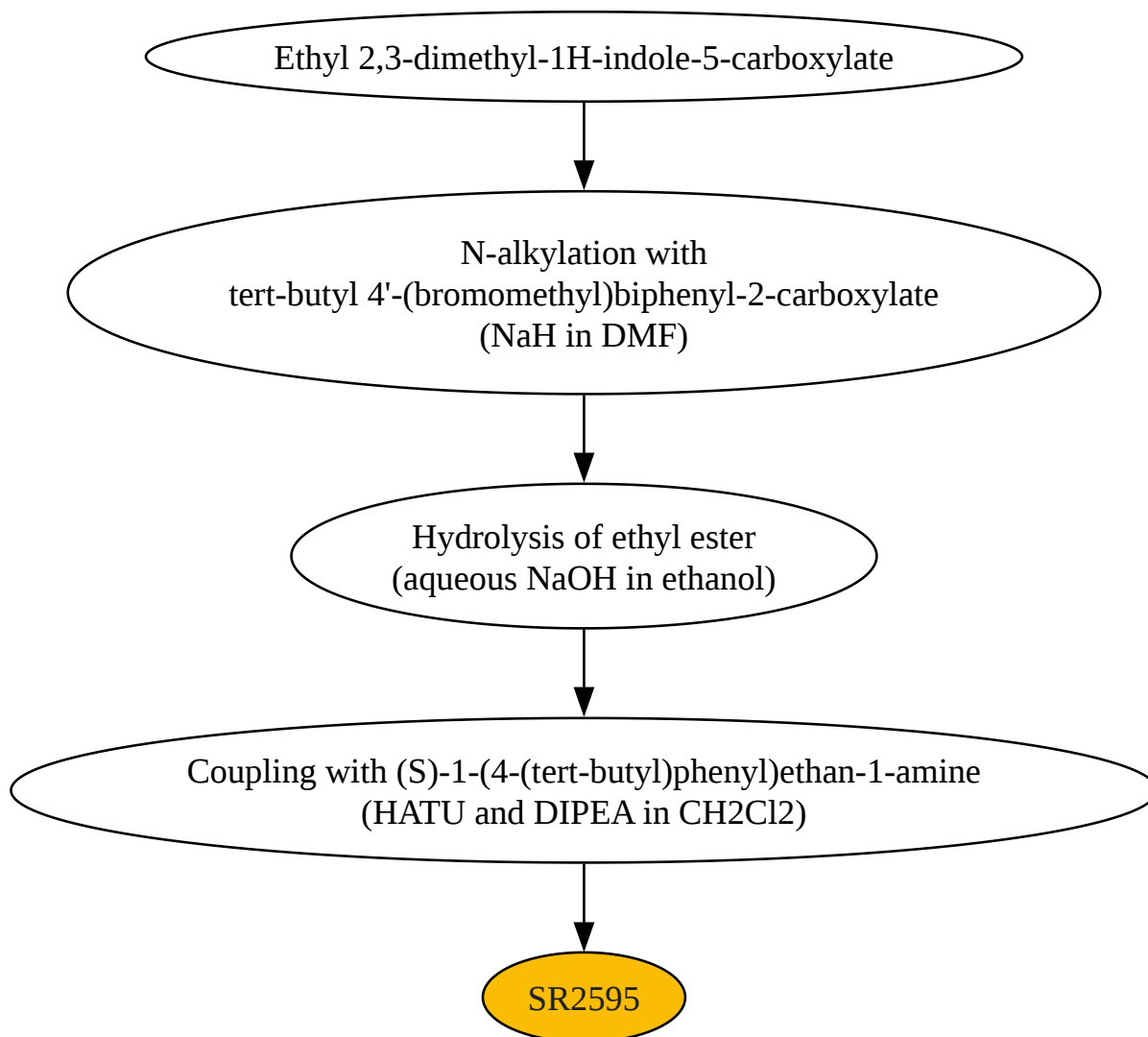
Assay	Cell Type	Treatment	Result
PPAR γ :PPRE-Luciferase Reporter Assay	HEK293T cells	1 μ M SR2595	Repressed transactivation below basal levels[1]
FABP4 mRNA Expression (qPCR)	Differentiated 3T3-L1 adipocytes	1 μ M SR2595	Repressed expression below basal levels[1]
Osteogenic Differentiation (Calcium Deposition)	Human MSCs	SR2595	Statistically significant increase[2]
BMP2 and BMP6 mRNA Expression (qPCR)	Human MSCs	SR2595	Increased expression[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **SR2595**, based on the available information.

Synthesis of **SR2595**

SR2595, or (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, is synthesized from commercially available ethyl 2,3-dimethyl-1H-indole-5-carboxylate.[1]



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Cell-Based PPAR γ Transactivation Assay

This assay measures the ability of **SR2595** to modulate PPAR γ transcriptional activity.

- Cell Line: HEK293T cells.
- Reporter System: A luciferase reporter construct under the control of a PPAR γ response element (PPRE).
- Procedure:
 1. Seed HEK293T cells in appropriate culture plates.

2. Transfect cells with the PPRE-luciferase reporter plasmid and a PPAR γ expression vector.
3. Treat the transfected cells with 1 μ M **SR2595** or vehicle control (DMSO).
4. Incubate for a specified period (e.g., 24 hours).
5. Lyse the cells and measure luciferase activity using a luminometer.
6. Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.^[1]

3T3-L1 Adipogenesis Assay

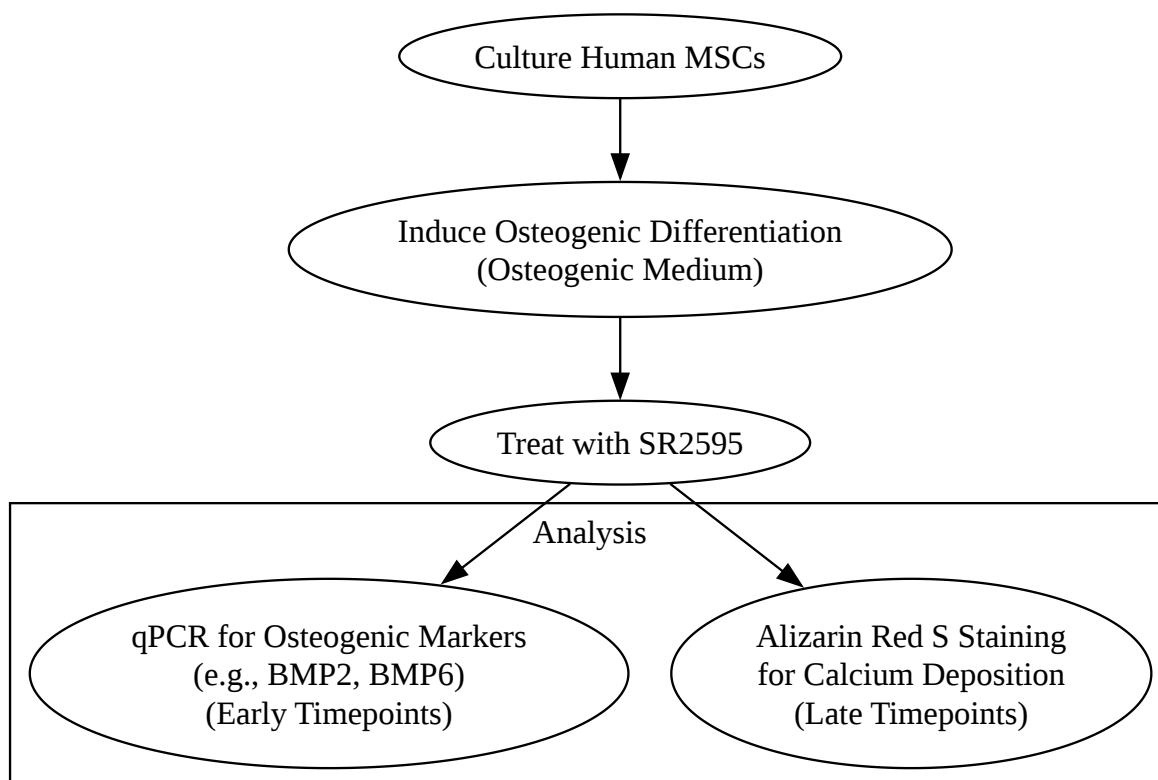
This assay assesses the effect of **SR2595** on the differentiation of preadipocytes into adipocytes.

- Cell Line: 3T3-L1 preadipocytes.
- Differentiation Induction:
 1. Grow 3T3-L1 cells to confluence.
 2. Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).
- Treatment: Treat the differentiating cells with 1 μ M **SR2595** or vehicle control.
- Analysis:
 - Gene Expression: After a defined differentiation period (e.g., 4-8 days), extract mRNA and perform quantitative PCR (qPCR) to measure the expression of adipogenic markers like FABP4.^[1]
 - Lipid Accumulation: Stain cells with Oil Red O to visualize lipid droplet formation.

Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol evaluates the pro-osteogenic activity of **SR2595**.

- Cell Line: Human mesenchymal stem cells (MSCs).
- Osteogenic Induction:
 1. Culture human MSCs in a standard growth medium.
 2. To induce osteogenesis, switch to an osteogenic differentiation medium (e.g., containing dexamethasone, β -glycerophosphate, and ascorbic acid).
- Treatment: Treat the cells with **SR2595** at a specified concentration.
- Analysis:
 - Calcium Deposition: After a prolonged culture period (e.g., 14-21 days), fix the cells and stain with Alizarin Red S to visualize and quantify calcium phosphate deposition.[\[2\]](#)
 - Gene Expression: At earlier time points, extract mRNA and perform qPCR to measure the expression of osteogenic markers such as BMP2 and BMP6.[\[2\]](#)



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Conclusion

SR2595 represents a significant advancement in the development of selective PPAR γ modulators. Its unique inverse agonist activity provides a powerful tool for investigating the role of PPAR γ in cellular differentiation and offers a promising therapeutic strategy for promoting bone formation without the adverse metabolic effects associated with PPAR γ agonists. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of **SR2595** and the broader class of PPAR γ inverse agonists.

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